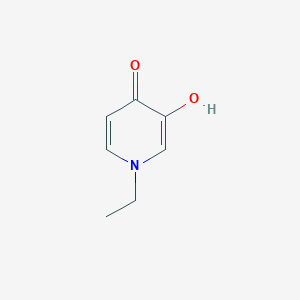

3-Hydroxypyridin-2-one

描述

3-Hydroxypyridin-2-one: is a versatile compound belonging to the family of hydroxypyridinones. These compounds are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound has gained significant attention in various fields, including pharmaceuticals, due to its ability to form stable complexes with metal ions .

准备方法

Synthetic Routes and Reaction Conditions:

From 2,3-dihydroxypyridine: One common method for synthesizing 3-hydroxypyridin-2-one involves using 2,3-dihydroxypyridine as a starting material.

From 2-chloropyridine-N-oxide: Another method involves the preparation of 4-substituted 1,2-hydroxypyridinones from 2-chloropyridine-N-oxide.

Industrial Production Methods:

- Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions:

Oxidation: 3-Hydroxypyridin-2-one can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like sodium borohydride. This can result in the formation of reduced derivatives of this compound.

Substitution: Substitution reactions are common, where the hydroxyl group at the 3-position can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridinone derivatives with additional oxygen-containing functional groups .

科学研究应用

Medicinal Chemistry Applications

3-Hydroxypyridin-2-one derivatives have demonstrated a wide range of biological activities, making them valuable in drug discovery.

Anticancer Activity

Recent studies indicate that this compound compounds can act as potent inhibitors of histone deacetylases (HDACs), which are critical in cancer progression. For instance, structure-activity relationship (SAR) studies revealed that certain derivatives selectively inhibit HDAC6 and HDAC8 without affecting HDAC1, showcasing their potential as targeted cancer therapies .

Table 1: Selected this compound Derivatives and Their Activities

| Compound | Target | Activity |

|---|---|---|

| 10d | HDAC6 | Potent Inhibitor |

| 14e | HDAC8 | Potent Inhibitor |

| H3CP256 | Various Cancer Cell Lines | Antitumor Activity |

Neuroprotective Effects

Some derivatives have been explored for their neuroprotective properties, particularly against neurodegenerative diseases. For example, compounds targeting monoamine oxidase B (MAO-B) have shown promise in alleviating symptoms associated with Parkinson's disease .

Imaging Applications

The chelation properties of this compound make it suitable for various imaging modalities, particularly in positron emission tomography (PET) and magnetic resonance imaging (MRI).

PET Imaging

The development of this compound-based ligands for radiolabeling with zirconium-89 has been significant. These ligands facilitate the creation of stable bioconjugates for PET imaging, allowing for effective tracking of tumor uptake in vivo. Studies have shown that these conjugates exhibit comparable performance to traditional DFO-based tracers .

Table 2: Imaging Applications of this compound Derivatives

| Application | Radiolabel | Stability | Performance |

|---|---|---|---|

| PET Imaging | Zirconium-89 | High | Comparable to DFO |

| MRI | Gadolinium | Moderate | Effective Contrast Agent |

Therapeutic Applications

The chelating ability of this compound also extends to therapeutic uses in metal overload conditions.

Chelation Therapy

This compound derivatives have been utilized for chelation therapy in cases of systemic metal overload, such as iron and aluminum toxicity. These compounds effectively bind excess metals, facilitating their excretion from the body .

Table 3: Therapeutic Applications of this compound

| Metal | Application Type | Efficacy |

|---|---|---|

| Iron | Chelation Therapy | High |

| Aluminum | Chelation Therapy | Moderate |

| Actinides | Chelation Therapy | Emerging Research |

Case Studies

Several case studies highlight the efficacy and versatility of this compound in clinical and preclinical settings:

Study on HDAC Inhibition

A study investigated the impact of aryl-substituted 3-hydroxypyridin-2(1H)-ones on cancer cell lines, demonstrating selective inhibition of HDAC6 and HDAC8 with significant antiproliferative effects .

PET Imaging Study

In a comparative study involving the use of zirconium-89 labeled antibodies conjugated with a novel this compound ligand, researchers found that tumor uptake was significantly enhanced compared to traditional methods, indicating the ligand's potential in improving diagnostic imaging techniques .

作用机制

Chelation Mechanism:

- The primary mechanism of action of 3-hydroxypyridin-2-one is its ability to chelate metal ions. The hydroxyl group at the 3-position and the carbonyl group at the 2-position form a bidentate ligand that can effectively bind metal ions .

Molecular Targets and Pathways:

- In medical applications, the compound targets excess iron in the body, forming stable complexes that are excreted through the urine. This helps in reducing iron levels and preventing iron-induced oxidative damage .

- In neurodegenerative diseases, the chelation of metal ions like iron and copper can reduce oxidative stress and protect neurons from damage .

相似化合物的比较

1-Hydroxypyridin-2-one: Similar to 3-hydroxypyridin-2-one but with the hydroxyl group at the 1-position.

3-Hydroxypyridin-4-one: Another hydroxypyridinone with the hydroxyl group at the 4-position.

3-Hydroxyquinolin-2-one: A related compound with a quinoline structure.

Uniqueness of this compound:

- The unique positioning of the hydroxyl group at the 3-position and the carbonyl group at the 2-position allows for the formation of stable bidentate complexes with metal ions. This makes this compound particularly effective as a chelating agent .

生物活性

3-Hydroxypyridin-2-one (3-HOPO) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a chelating agent and potential therapeutic agent. This article explores the biological activity of 3-HOPO, highlighting its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

3-HOPO is characterized by its hydroxyl and carbonyl functional groups, which contribute to its ability to form stable complexes with metal ions. This property is crucial for its applications in drug development and diagnostics.

Biological Activity Overview

The biological activities of 3-HOPO can be categorized into several key areas:

- Chelation Therapy : 3-HOPO is primarily recognized for its ability to bind metal ions, making it a candidate for chelation therapy in conditions like heavy metal poisoning and iron overload disorders.

- Histone Deacetylase Inhibition : Recent studies have shown that derivatives of 3-HOPO can act as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.

Chelation Properties

3-HOPO has been evaluated for its chelating efficiency with different metal ions. The following table summarizes the binding affinities of 3-HOPO with selected metal ions:

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Iron (III) | 27.5 |

| Zinc (II) | 20.1 |

| Copper (II) | 18.0 |

These high binding affinities indicate that 3-HOPO is particularly effective at sequestering iron, which is relevant for conditions such as hemochromatosis and thalassemia.

Histone Deacetylase Inhibition

Research has demonstrated that 3-HOPO derivatives can selectively inhibit HDAC6 and HDAC8. The following table presents the IC50 values for various derivatives:

| Compound | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC1 IC50 (nM) |

|---|---|---|---|

| 3-HOPO | 681 | 3675 | >10000 |

| 3-Hydroxypyridin-2-thione | 680 | 3700 | >10000 |

The selectivity of these compounds for HDAC6 and HDAC8 over HDAC1 suggests potential therapeutic applications in cancer treatment, where modulation of histone acetylation can influence gene expression related to tumor growth.

Case Studies

- Cancer Therapeutics : A study investigated the effects of a novel 3-HOPO derivative on various cancer cell lines. The compound induced apoptosis in breast cancer cells by inhibiting HDAC6, leading to increased acetylation of histones associated with tumor suppressor genes. The results indicated a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Activity : In another study, a series of 3-HOPO derivatives were tested against Leishmania donovani. One derivative demonstrated an IC50 value three times lower than miltefosine, a standard treatment for leishmaniasis, indicating superior efficacy.

属性

IUPAC Name |

1-ethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQNMZAJKFRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879123 | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99110-81-3, 125757-81-5 | |

| Record name | 3-Hydroxypyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。